Product packaging for Ferreirin(Cat. No.:CAS No. 32898-79-6)

Ferreirin

Cat. No.: B191239
CAS No.: 32898-79-6
M. Wt: 302.28 g/mol
InChI Key: CBEPNYOFLRIAGR-UHFFFAOYSA-N
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Description

Historical Context of Ferreirin Discovery and Early Investigations

The first representatives of the isoflavanone (B1217009) group, including this compound, were isolated in 1952. bme.hu Early investigations focused on the isolation and structural elucidation of this compound. Research into the synthesis of isoflavanones, including this compound, also began relatively early, with the first synthesis of this compound being accomplished by L. Farkas and colleagues. bme.hu

Chemical Classification and Structural Context within Natural Products

This compound has the molecular formula C₁₆H₁₄O₆ and a molecular weight of 302.28 g/mol . nih.govlipidmaps.org It is classified within the realm of natural products, specifically as a flavonoid. foodb.ca

Isoflavonoid (B1168493) Framework and Derivatization

This compound belongs to the class of organic compounds known as 4'-O-methylated isoflavonoids. foodb.ca Isoflavonoids are natural products derived from 3-phenylchromen-4-one. foodb.ca this compound is specifically a hydroxyisoflavanone and a methoxyisoflavanone. nih.gov It is an isoflavanone substituted by hydroxyl groups at positions 5, 7, and 2', and a methoxy (B1213986) group at position 4'. nih.gov This substitution pattern on the isoflavonoid backbone defines its specific chemical identity.

The IUPAC name for this compound is 5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one. nih.govfoodb.ca

Stereochemical Considerations and Isomerism of this compound

Stereoisomerism refers to molecules with the same molecular formula and connectivity but differing in the three-dimensional orientation of their atoms. solubilityofthings.comwikipedia.org this compound possesses a stereogenic center, which allows for the possibility of stereoisomers, specifically enantiomers. chemspider.comsydney.edu.au Enantiomers are non-superimposable mirror images of each other and can exhibit different interactions with other chiral molecules and with polarized light. solubilityofthings.comwikipedia.orgsydney.edu.au The designation '(3S)-ferreirin' indicates a specific stereoisomer. ontosight.ai The stereochemistry at the chiral center (C-3) is crucial for its properties. The 3D model of this compound, where chiral atoms may have arbitrary conformations if undefined, highlights the importance of specifying stereochemistry for accurate representation. lipidmaps.org

Natural Occurrence and Botanical Distribution of this compound Sources

This compound is a plant metabolite and has been reported in various natural sources. nih.gov

Identification in Plant Species and Specific Tissues

This compound has been identified in several plant species. Notable examples include Gynerium sagittatum (Poaceae), Diphysa americana, and Diphysa robinioides. nih.govresearchgate.net It has also been detected in Cajanus cajan (pigeon peas) and pulses, though not quantified in these instances. foodb.cahmdb.ca Research has specifically isolated this compound from the roots of Gynerium sagittatum along with other isoflavonoids and flavonoids. researchgate.net

Here is a table summarizing some plant sources of this compound:

Plant SpeciesFamilyTissue/Part Reported
Gynerium sagittatumPoaceaeRoots researchgate.net
Diphysa americanaFabaceaeNot specified nih.gov
Diphysa robinioidesFabaceaeNot specified nih.gov
Cajanus cajanFabaceaeWhole plant/seeds foodb.cahmdb.ca
Swartizia polyphyllaFabaceaeNot specified mdpi.com
Dracocephalum jacutenseLamiaceaeExtracts (wild) mdpi.com

Detection in Other Natural Matrices (e.g., Propolis)

Beyond direct plant sources, this compound has also been detected in propolis, a resinous mixture produced by bees. mdpi.commdpi.comnih.govscribd.comnih.gov Its presence in propolis is linked to the botanical origin of the plant resins collected by the bees. mdpi.comresearchgate.net Brazilian propolis, particularly Brazilian green propolis and geopropolis from stingless bees like Melipona bicolor, M. marginata, and M. mondury, has been reported to contain this compound. mdpi.commdpi.comnih.gov In some samples of Brazilian stingless bee geopropolis, this compound has been identified as a main flavonoid component. mdpi.comnih.gov This highlights the transfer of plant metabolites like this compound into other natural matrices through the activities of organisms.

Significance of this compound in Natural Product Chemistry Research

This compound is a natural product classified as a 4'-o-methylated isoflavonoid, which falls under the broader category of flavonoids hmdb.ca. The study of natural products like this compound is a significant area within chemistry research due to the potential for discovering novel compounds with diverse biological activities frontiersin.orgnih.govmdpi.com. Natural product chemistry involves the isolation, structural elucidation, synthesis, and biological evaluation of compounds derived from natural sources, such as plants, microorganisms, and animals frontiersin.orgmdpi.com.

The significance of this compound in this field is underscored by its occurrence in various plant species and other natural sources, highlighting the biodiversity from which potential bioactive molecules can be isolated ontosight.ainih.govnih.govmdpi.comthieme-connect.com. It has been reported in plants such as Gynerium sagittatum, Diphysa americana, Diphysa robinioides, Swartizia polyphylla, Cajanus cajan, and Himatanthus sucuuba nih.govnih.govmdpi.comthieme-connect.comiucr.org. This compound has also been identified in Brazilian stingless bee geopropolis mdpi.com. The isolation of this compound from these diverse sources exemplifies the role of natural product chemistry in exploring botanical and other natural resources for chemical constituents.

Research into this compound has explored a range of potential biological activities, which contributes to its significance in natural product chemistry research as a compound of interest for further investigation ontosight.ai. Studies suggest that this compound may possess antimicrobial, antioxidant, and inflammation modulation properties ontosight.ai. Additionally, it has been described as an iron chelator, capable of binding to excess iron ions biosynth.com. Investigations have also indicated potential anticancer activity against hepatocellular carcinoma cells mdpi.com. These reported activities drive continued research to understand the mechanisms of action and potential applications of this compound, aligning with the goals of natural product chemistry to identify biologically active compounds from nature frontiersin.orgnih.gov.

The detailed research findings on the biological activities of this compound contribute valuable data to the understanding of natural product bioactivity. Some reported activities include:

Biological ActivityDescriptionSource Type
Antimicrobial PropertiesSuggested effects against microorganisms.Research studies ontosight.ai
Antioxidant EffectsPotential role in protecting against oxidative stress.Research studies ontosight.ai
Inflammation ModulationInterest in its potential to modulate inflammatory responses.Research studies ontosight.ai
Iron ChelationFunctions by binding to excess iron ions.Natural sources biosynth.com
Anticancer PotentialIndicated activity against hepatocellular carcinoma cells.Brazilian stingless bee geopropolis extract mdpi.com

The presence of this compound in various natural sources underscores the importance of ethnobotanical knowledge and biodiversity exploration in natural product chemistry mdpi.com. Researching compounds like this compound allows for the chemical characterization of components from traditional medicinal plants or other natural materials, potentially validating traditional uses or uncovering new therapeutic leads mdpi.comthieme-connect.com. The ongoing study of this compound exemplifies the iterative process in natural product chemistry, moving from isolation and characterization to the investigation of biological properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B191239 Ferreirin CAS No. 32898-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-9-2-3-10(12(18)6-9)11-7-22-14-5-8(17)4-13(19)15(14)16(11)20/h2-6,11,17-19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEPNYOFLRIAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331946
Record name Ferreirin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ferreirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32898-79-6
Record name 2,3-Dihydro-5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32898-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferreirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ferreirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 212 °C
Record name Ferreirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Purification Methodologies for Ferreirin

Strategic Extraction Techniques from Diverse Natural Sources

The initial step in obtaining ferreirin from plant materials involves strategic extraction techniques designed to selectively isolate the compound from the complex mixture of plant metabolites. This compound has been reported to be isolated from the roots of Gynerium sagittatum nih.gov, the heartwood of Swartzia polyphylla nih.gov, and the roots of Hedysarum theinum researchgate.net. It is also found in Diphysa americana and Diphysa robinioides nih.gov, as well as detected in pigeon peas (Cajanus cajan) and pulses hmdb.ca.

Solvent Extraction Optimization for this compound

Solvent extraction is a fundamental method used to isolate natural compounds based on their solubility in different solvents. The optimization of solvent extraction for compounds like this compound, which is a flavonoid, typically involves selecting appropriate solvents and conditions to maximize yield and purity. Common solvents used for the extraction of phenolic compounds and flavonoids from plant materials include methanol (B129727), ethanol (B145695), acetone, and water nih.govuc.ptdost.gov.phresearchgate.net. The efficiency of extraction is influenced by factors such as solvent type, temperature, extraction time, and the liquid-solid ratio nih.govuc.ptdost.gov.ph. For instance, studies on the extraction of phenolic compounds have shown that methanol and ethanol can be effective solvents, with optimal conditions varying depending on the plant matrix nih.govresearchgate.net.

Advanced Extraction Technologies and Yield Enhancement

Beyond conventional solvent extraction, advanced techniques can be employed to enhance the yield and efficiency of isolating bioactive compounds from plant sources. Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are considered advanced methods that can reduce extraction time and solvent consumption nih.govnih.govresearchgate.net. These methods utilize physical phenomena to improve the release of compounds from the plant matrix researchgate.net. While these advanced techniques are applied to extract various bioactive compounds, including flavonoids, specific detailed research findings on their direct application and yield enhancement specifically for this compound were not extensively available in the consulted literature. However, the principles of these technologies suggest their potential applicability in optimizing this compound extraction.

Chromatographic Purification Strategies for this compound Enrichment

Following the initial extraction, chromatographic methods are crucial for enriching and purifying this compound from the crude extract. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. Chromatographic purification has been successfully applied to extracts containing this compound from sources like Hedysarum theinum roots and Swartzia polyphylla heartwood nih.govresearchgate.net.

Low-Pressure Column Chromatography for Initial Fractionation

Low-pressure column chromatography is often used as an initial step in the purification process to fractionate crude extracts and remove major impurities before employing higher-resolution techniques. This method relies on the principle of separating substances based on their varying adsorption capabilities on a stationary phase, commonly silica (B1680970) gel or alumina (B75360) echemi.comtaylorandfrancis.com. By using appropriate solvent systems as the mobile phase, compounds with different polarities can be eluted at different rates echemi.comtaylorandfrancis.com. This allows for the separation of the extract into fractions enriched with the target compound, this compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both the analytical determination and preparative isolation of natural products like this compound nih.govresearchgate.netphcog.com. HPLC offers high resolution and sensitivity, making it suitable for separating complex mixtures and obtaining highly pure compounds phcog.com.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis and purification of moderately polar to nonpolar compounds, including flavonoids and isoflavonoids. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is typically a mixture of a polar solvent (like water or an aqueous buffer) and a less polar organic solvent (such as acetonitrile (B52724) or methanol) phcog.comnih.govcuestionesdefisioterapia.com. The separation is based on the hydrophobic interactions between the analytes and the stationary phase nih.gov.

Method development for RP-HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, gradient program, flow rate, and detection wavelength to achieve optimal separation and sensitivity for this compound phcog.comnih.gov. For the separation of isoflavanones, including this compound, from plant extracts, a C18 silica reversed-phase column has been utilized with a gradient elution program involving deionized water and acetonitrile with formic acid mdpi.com. Detection is commonly performed using UV-Vis detectors, often at wavelengths suitable for the absorption characteristics of flavonoids mdpi.comphcog.comnih.gov.

An example of a reversed-phase HPLC method used for separating isoflavanones from plant extracts involved a C18 column (4.6 mm × 150 mm, 2.7 μm particle size) with a mobile phase of deionized water (A) and acetonitrile with 0.1% formic acid (B). mdpi.com. A gradient program was used, starting with 0% B for 2 minutes, increasing to 100% B over 48 minutes, and then a washing step at 100% B for 10 minutes mdpi.com. Detection was performed at 230 nm mdpi.com. This illustrates the typical approach to developing RP-HPLC methods for the isolation and analysis of this compound and similar compounds.

Chromatographic Parameters Example for Isoflavanone (B1217009) Separation (including this compound)

ParameterValue
ColumnC18 silica reversed-phase (4.6 x 150 mm, 2.7 μm) mdpi.com
Mobile Phase ADeionized water mdpi.com
Mobile Phase BAcetonitrile with 0.1% formic acid mdpi.com
Flow Rate0.25 mL/min mdpi.com
Detection Wavelength230 nm mdpi.com
Gradient Program0-2 min: 0% B; 2-50 min: 0-100% B; 50-60 min: 100% B mdpi.com
Column Temperature50 °C mdpi.com

This table provides an example of specific conditions that have been reported for the separation of isoflavanones, including this compound, by RP-HPLC mdpi.com.

Normal-Phase HPLC Applications

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a chromatographic technique that utilizes a polar stationary phase and a non-polar or low-polarity mobile phase gmpinsiders.comalwsci.com. This method is particularly effective for separating polar compounds, such as flavonoids and isoflavonoids like this compound, based on their differential interactions with the polar stationary phase gmpinsiders.com.

In NP-HPLC, more polar analytes exhibit stronger retention due to increased interaction with the polar stationary phase, leading to longer elution times gmpinsiders.comalwsci.com. Conversely, less polar compounds elute faster. The mobile phase typically consists of organic solvents such as hexane, heptane, or ethyl acetate, often in combination with a more polar modifier like isopropanol (B130326) or ethanol to adjust elution strength and selectivity gmpinsiders.comalwsci.com.

NP-HPLC can be a valuable step in the purification of this compound, especially after initial extraction and potentially other preliminary separation steps. It allows for the separation of this compound from less polar co-eluting compounds present in crude extracts. The method's effectiveness is influenced by the specific stationary phase chemistry and the composition of the mobile phase, which must be optimized for the specific matrix and desired separation.

Chiral HPLC for Enantiomeric Separation

This compound possesses a chiral center at the C-3 position of the isoflavanone skeleton, meaning it can exist as enantiomers (stereoisomers that are non-superimposable mirror images) nih.govlipidmaps.org. The biological activity of enantiomers can differ significantly, making their separation crucial for detailed studies. Chiral HPLC is the primary technique employed for separating enantiomers slideshare.netnih.gov.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, forming transient diastereomeric complexes slideshare.netyoutube.com. These complexes have different stability or formation rates, leading to differential retention on the column and thus separation of the enantiomers slideshare.netyoutube.com. Common types of CSPs include those based on proteins, polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides, and cyclodextrins slideshare.net.

The separation of this compound enantiomers using chiral HPLC would involve selecting an appropriate CSP and optimizing the mobile phase composition (which can be in normal phase, polar organic, or reversed-phase mode depending on the CSP) to achieve sufficient resolution slideshare.netyoutube.com. This technique is essential for obtaining enantiomerically pure this compound for studies investigating the specific biological contributions of each stereoisomer.

Specialized Chromatographic Techniques (e.g., Countercurrent Chromatography)

Beyond traditional column chromatography and HPLC, specialized techniques like Countercurrent Chromatography (CCC) offer alternative approaches for this compound purification. CCC is a liquid-liquid chromatography technique that eliminates the need for a solid stationary phase wikipedia.org. Instead, it utilizes two immiscible liquid phases, with one phase acting as the stationary phase and the other as the mobile phase wikipedia.org. The stationary phase is retained in the column by centrifugal force wikipedia.orgyoutube.com.

CCC is advantageous for purifying natural products like this compound because it avoids irreversible adsorption of the analyte onto a solid support, which can lead to sample loss and peak tailing wikipedia.org. The separation is based on the differential partitioning of compounds between the two immiscible liquid phases wikipedia.org. By selecting an appropriate two-phase solvent system, this compound can be selectively partitioned, allowing for its separation from other compounds in the extract.

Droplet Countercurrent Chromatography (DCCC) is a specific type of CCC where droplets of the mobile phase pass through a stationary liquid phase wikipedia.orgucl.ac.uk. This technique is particularly useful for separating polar compounds, including glycosides ucl.ac.uk. While the provided search results mention CCC in the context of separating flavonoids from propolis, and this compound has been identified in propolis, specific applications of CCC solely for this compound isolation were not detailed mdpi.commdpi.comresearchgate.net. However, the principles of CCC make it a viable option for purifying this compound, especially for larger scale isolations where the limitations of solid stationary phases become more pronounced.

Non-Chromatographic Separation Approaches

Prior to or in conjunction with chromatographic methods, non-chromatographic techniques can be employed for the initial separation and enrichment of this compound from crude extracts. These methods often exploit differences in solubility, polarity, or molecular size.

Precipitation Methods for Selective Enrichment

Precipitation involves the formation of a solid from a solution, which can be used to selectively remove unwanted compounds or to concentrate the target analyte. Differential precipitation based on changes in solvent polarity, pH, or the addition of precipitating agents can be applied.

Filtration and Membrane-Based Techniques

Filtration and membrane-based techniques are physical separation methods that can be used to remove solid particles, clarify extracts, or separate compounds based on size. Filtration through various pore sizes can remove plant debris or precipitated impurities from crude extracts.

Membrane-based techniques, such as ultrafiltration, can separate compounds based on their molecular weight. While this compound has a relatively low molecular weight (302.28 g/mol ) nih.govchemspider.com, ultrafiltration could potentially be used to remove larger molecules like proteins or polysaccharides in preliminary purification steps google.comtheperfectwater.comfiltrine.com. The search results mention filtration being used in the preparation of propolis extracts which contain this compound, primarily for removing solid phases and wax precipitation mdpi.com. This indicates the utility of filtration in processing natural product extracts containing this compound.

Assessment of Purity and Homogeneity of Isolated this compound

Ensuring the purity and homogeneity of isolated this compound is critical for accurate characterization and reliable biological studies. Various analytical techniques are employed for this assessment.

Chromatographic methods, particularly HPLC with UV detection or coupled with Mass Spectrometry (LC-MS), are commonly used to assess the purity of this compound mdpi.compsu.edu. A high-purity sample will typically show a single peak corresponding to this compound in the chromatogram, with minimal or no peaks from impurities. LC-MS provides additional information on the molecular weight of the detected compounds, allowing for the identification of potential impurities.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are essential for confirming the identity and structure of isolated this compound and for detecting structural impurities mdpi.comresearchgate.net. High-resolution MS can provide accurate mass measurements, while NMR spectroscopy provides detailed information about the molecular structure.

Other techniques like Thin Layer Chromatography (TLC) can also be used for a quick assessment of purity, comparing the isolated compound to a reference standard if available mdpi.comresearchgate.net. Polyacrylamide gel electrophoresis (PAGE) or isoelectric focusing, while more commonly used for proteins, could potentially be adapted or used in conjunction with other methods if protein impurities are a concern during isolation nih.govresearchgate.net.

The assessment of purity is often quantitative, determining the percentage of this compound in the isolated sample. This can be done using quantitative HPLC with a calibrated standard. The homogeneity refers to the uniformity of the sample, ensuring that it consists of a single component or, in the case of enantiomers, the desired ratio if not enantiopure. Chiral HPLC is specifically used to assess enantiomeric purity slideshare.netnih.gov.

Detailed research findings on the purity levels achieved for isolated this compound using specific methods were not extensively available in the search results, although some studies mentioned identifying this compound as a component in extracts purified by techniques like HPLC mdpi.commdpi.comresearchgate.netmdpi.com. Achieving high purity often requires a combination of several of the described isolation and purification techniques.

Chemical Synthesis and Derivatization of Ferreirin

Total Synthesis Routes for Ferreirin

Total synthesis of this compound involves the construction of the complete molecule from simpler, readily available precursors. Early approaches to the synthesis of isoflavanones, including this compound, often involved multi-step strategies starting from appropriately substituted phenols or deoxybenzoins. bme.hu

Multi-Step Synthetic Strategies and Reaction Pathways

One reported multi-step synthetic strategy for racemic this compound involved starting from 2-hydroxy-4-methoxybenzaldehyde (B30951). rsc.org This precursor was converted through a series of steps, including benzylation and a simplified azlactone synthesis, into a nitrile intermediate. rsc.org This nitrile intermediate, however, did not react as desired under Hoesch synthesis conditions with phloroglucinol (B13840). rsc.org

An alternative approach described the synthesis of this compound from 2'-benzoyloxy-7-benzyloxy-4',5-dimethoxy-2-methoxycarbonylisoflavone. rsc.org This compound, prepared over nine steps using established methods, was degraded to the corresponding phenyl benzyl (B1604629) ketone. rsc.org Cyclisation of this ketone upon treatment with ethyl formate (B1220265) and sodium yielded 7-benzyloxy-2'-hydroxy-4',5-dimethoxyisoflavone. rsc.org This intermediate was then converted into 2',5,7-trihydroxy-4'-methoxyisoflavanone (this compound) over four subsequent steps. rsc.org

Another general strategy for the synthesis of isoflavanones involves two main stages: first, the synthesis of an appropriately substituted isoflavone (B191592), followed by hydrogenation under carefully controlled conditions to yield the corresponding racemic isoflavanone (B1217009). bme.hu For this compound, this involved synthesizing the totally acetylated isoflavone product, as hydrogenation of the acetates over palladium-charcoal in suitable solvents could be controlled to stop at the isoflavanone oxidation state. bme.hu

Key Synthetic Intermediates and Precursors

Several key intermediates are encountered in the total synthesis of this compound. In one route, 2-hydroxy-4-methoxybenzaldehyde serves as an initial building block. rsc.org The synthesis proceeds through a nitrile intermediate derived from this aldehyde. rsc.org

Another synthesis highlights 2'-benzoyloxy-7-benzyloxy-4',5-dimethoxy-2-methoxycarbonylisoflavone as a crucial intermediate, which is then transformed into a phenyl benzyl ketone before cyclisation. rsc.org The resulting 7-benzyloxy-2'-hydroxy-4',5-dimethoxyisoflavone is a pivotal intermediate immediately preceding the final deprotection steps to yield this compound. rsc.org

In the general approach involving isoflavone hydrogenation, appropriately substituted deoxybenzoins are key precursors for the synthesis of the required isoflavone intermediates. bme.hu For this compound, a deoxybenzoin (B349326) prepared from phloroglucinol and (2-benzoyloxy-4-methoxyphenyl)acetonitrile was used as a starting material for the corresponding 2-carbomethoxyisoflavone. bme.hu

Catalytic Approaches in this compound Synthesis

Catalytic methods play a role in the synthesis of this compound, particularly in the reduction of the isoflavone precursor to the isoflavanone. Catalytic hydrogenation over palladium-charcoal is a key step in converting the isoflavone intermediate to the isoflavanone (this compound) in some synthetic routes. bme.hu The choice of solvent and careful control of conditions are essential to achieve the desired isoflavanone oxidation state. bme.hu While the search results mention various catalytic approaches in organic synthesis, including the use of transition metals and organocatalysts for asymmetric transformations rsc.orgorganic-chemistry.orgorganic-chemistry.orgchemrxiv.org, the specific application of these to this compound's core synthesis, beyond the hydrogenation of the isoflavone, is not detailed in the provided snippets.

Semisynthesis from Related Natural Precursors

Semisynthesis involves synthesizing a compound starting from a related natural product. While the provided search results mention semisynthesis in the context of ferritin protein-based nanoparticles rsc.orgchemrxiv.org, specific details on the semisynthesis of the isoflavanone this compound from related natural isoflavonoids are not extensively described. However, given that this compound is found alongside other isoflavanones and isoflavones in nature bme.hursc.orgscispace.comresearchgate.net, it is plausible that semisynthetic routes from closely related natural precursors could exist or be developed. Related isoflavonoids like dalbergioidin (B157601) and ougenin are often synthesized or studied alongside this compound, suggesting potential starting points for semisynthetic transformations. bme.hursc.org

Asymmetric Synthesis and Enantioselective Approaches to (3S)-Ferreirin

This compound possesses a chiral center at the C-3 position, and the naturally occurring form is (3S)-ferreirin. foodb.ca Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. iipseries.orglibretexts.org While the synthesis of racemic this compound has been reported bme.hursc.org, the development of specific enantioselective routes to (3S)-ferreirin is a more complex endeavor.

General strategies for asymmetric synthesis involve using chiral catalysts, chiral auxiliaries, or chiral substrates to influence the stereochemical outcome of a reaction. iipseries.orglibretexts.orgyoutube.com The hydrogenation of isoflavones to isoflavanones creates the chiral center at C-3. Achieving enantioselectivity in this step would require a chiral hydrogenation catalyst. Although asymmetric hydrogenation is a well-established technique, specific details on its application for the enantioselective synthesis of (3S)-ferreirin were not found in the provided search results. Research on asymmetric synthesis of other isoflavanones or related chiral heterocycles provides a basis for potential approaches. researchgate.netnih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is driven by the desire to explore variations in its structure and their impact on properties. This involves rational design based on the core isoflavanone structure and the introduction of different substituents or modifications.

Synthesis of analogues often follows similar multi-step strategies as the total synthesis of this compound, but with appropriately modified starting materials or intermediates to incorporate the desired structural changes. For example, the synthesis of other naturally occurring isoflavanones like homothis compound, dalbergioidin, and ougenin involves similar synthetic methodologies, highlighting the common approaches used for this class of compounds. bme.hursc.org Studies on the synthesis of homoisoflavonoids and other flavonoid derivatives also demonstrate the synthetic strategies employed to create related structures. researchgate.netresearchgate.net

Structural Modifications for Enhanced Activity

Structural modifications of flavonoids, including isoflavanones like this compound, are explored to enhance their biological activities. This involves altering the chemical structure by introducing or modifying functional groups at specific positions. For instance, studies have investigated the impact of methoxy (B1213986) and hydroxyl group positions on the anti-inflammatory and antimicrobial activity of isoflavonoids. czu.cz Modification strategies can involve the attachment of various molecules to the core flavonoid structure. For example, phosphorylation of polyphenols like quercetin (B1663063) and apigenin (B1666066) has been investigated to evaluate their antibacterial potential. acs.org These modifications can lead to altered activity profiles against different microorganisms. acs.org The relationship between the chemical structure and biological activity is a key concept in designing modified compounds with improved potency or selectivity. czu.cz

Studies on the anti-cariogenic properties of polyphenols have also involved examining the activities of different structural classes, including isoflavanones such as dihydrobiochanin A, this compound, and dalbergioidin, which have shown antibacterial activity against cariogenic bacteria. czu.czmdpi.com

Prodrug Design and Conjugation Strategies

Prodrug design involves creating inactive derivatives of active drug molecules that are converted into the active form within the body. mdpi.com This approach is employed to overcome various pharmaceutical and pharmacokinetic limitations of the parent drug, such as low oral absorption, poor stability, or inadequate site specificity. mdpi.com Classical prodrug design often involves covalent modification of the drug with hydrophilic or lipophilic functionalities to alter solubility or permeability. mdpi.com

Modern prodrug design considers molecular and cellular factors, aiming to exploit carrier-mediated transport or specific enzymes for targeted activation and improved delivery. mdpi.com This targeted approach can enhance intestinal permeability and promote the liberation of the active drug at the desired site. mdpi.com Prodrug strategies can involve conjugation of the drug to other molecules or polymers. researchgate.net Examples include conjugation to polymers, conjugation through monomers, or drug-initiated polymerization. researchgate.net

While the provided search results discuss general prodrug design and conjugation strategies mdpi.comresearchgate.netresearchgate.netnih.govnih.gov, and mention this compound in the context of its biological activities and analysis nih.govresearchgate.netresearchgate.netczu.czacs.orgmdpi.comlipidmaps.orguni.luhmdb.cahmdb.cachemspider.comfoodb.caucl.ac.ukresearchgate.net, specific detailed research findings on the prodrug design and conjugation strategies specifically applied to this compound for enhanced activity or targeted delivery were not prominently found within the immediate search results. Research in this area would typically involve synthesizing this compound derivatives linked to promoieties that can be cleaved under specific conditions (e.g., enzymatic activity, pH changes) to release the active this compound. Conjugation strategies could involve linking this compound to polymers, peptides, or targeting ligands to improve its pharmacokinetic properties, reduce toxicity, or achieve targeted delivery to specific cells or tissues.

Illustrative Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₆PubChem nih.gov
Molecular Weight302.28PubChem nih.gov
Heavy Atoms22LIPID MAPS lipidmaps.org
Rings3LIPID MAPS lipidmaps.org
Aromatic Rings2LIPID MAPS lipidmaps.org
Rotatable Bonds2LIPID MAPS lipidmaps.org
Topological Polar Surface Area98.29 ŲLIPID MAPS lipidmaps.org
Hydrogen Bond Donors3LIPID MAPS lipidmaps.org
Hydrogen Bond Acceptors6LIPID MAPS lipidmaps.org
XLogP3 (predicted)2.5PubChem nih.gov

Biological Activities and Mechanistic Studies of Ferreirin

Antimicrobial Properties

Some studies suggest that compounds like ferreirin may exhibit antimicrobial effects, indicating potential value in the development of new drugs ontosight.ai.

Broad-Spectrum Antibacterial Activity against Bacterial Strains

While the search results specifically highlight activity against certain bacteria, a broad-spectrum activity against a wide range of bacterial strains is not explicitly detailed across diverse studies in the provided snippets. However, plant extracts containing this compound have shown antibacterial activity against various oral pathogens and other bacteria nih.govwits.ac.zaijpba.info.

Specific Activity against Cariogenic Bacteria

This compound has demonstrated potent antibacterial activity specifically against cariogenic bacteria, notably mutans streptococci. This activity has been observed in studies investigating isoflavanones isolated from the heartwood of Swartzia polyphylla nih.govnih.govjst.go.jpacs.orgjst.go.jp.

Antifungal and Antiviral Potential

This compound has been reported to demonstrate moderate antifungal activity . While some sources mention antiviral activity in the context of plant extracts or other compounds, direct and specific antiviral potential of this compound itself is less detailed in the provided snippets umass.edusryahwapublications.comsryahwapublications.comnih.gov. One study mentions this compound in a list of compounds with potential antiviral citations, but the specific activity is not elaborated umass.edu.

Elucidation of Intracellular Molecular Targets

The specific intracellular molecular targets of this compound have not been clearly elucidated in the provided search results. Some studies discuss intracellular targets in the context of other compounds or general cellular processes like oxidative stress and iron homeostasis, but a direct link to this compound's mechanism of action at the molecular target level within cells is not established in these snippets researchgate.netnih.govcaldic.comresearchgate.net.

Antioxidant Potential and Oxidative Stress Mitigation

The antioxidant properties of this compound are of interest for their potential role in protecting against oxidative stress-related diseases ontosight.ai. This compound has demonstrated superior antioxidant capacity compared to some other compounds . Studies on propolis extracts containing this compound have shown high antioxidant capacity, which correlated with other biological effects mdpi.comresearchgate.netnih.govresearchgate.net. The role of antioxidants in mitigating oxidative stress, often linked to the Fenton reaction and the management of iron levels by proteins like ferritin, is a recognized area of research researchgate.netbiosynth.commdpi.com.

Radical Scavenging Activity in In Vitro Systems

In vitro assays are commonly used to evaluate the direct radical scavenging capacity of compounds. These methods assess the ability of a substance to neutralize free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and hydroxyl radicals, which are highly reactive species. Studies on plant extracts containing this compound have indicated radical scavenging potential. For instance, this compound has been identified as a component in extracts from Ougeinia oojeinensis and Brazilian stingless bee geopropolis, which demonstrated antioxidant activity in vitro, including DPPH radical scavenging nih.govresearchgate.net. While these studies suggest this compound contributes to the observed activity, specific quantitative data (e.g., IC50 values) for isolated this compound in these assays are not consistently available in the provided search results.

Commonly used in vitro radical scavenging assays include:

DPPH Assay: Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing its decolorization ayurvedjournal.comnih.govphcogj.comresearchgate.net. A lower IC50 value indicates stronger radical scavenging activity ayurvedjournal.comphcogj.comresearchgate.net.

Hydroxyl Radical Scavenging Assay: Assesses the capacity to scavenge highly reactive hydroxyl radicals, often generated via the Fenton reaction nih.govnih.govmdpi.comresearchgate.net.

Research findings on extracts containing this compound suggest its potential as a radical scavenger. For example, extracts of Ougeinia oojeinensis, which contain this compound, showed DPPH radical scavenging activity researchgate.net. Similarly, Brazilian stingless bee geopropolis extracts, where this compound was identified as a main flavonoid, exhibited high antioxidant capacity, correlating with cytotoxic effects against hepatocellular carcinoma cells nih.gov.

Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular defense systems. These mechanisms involve enzymatic and non-enzymatic pathways that help maintain redox homeostasis within cells. Key cellular antioxidant defense mechanisms include the induction of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx), often regulated by transcription factors such as Nuclear factor erythroid 2-related factor 2 (Nrf2) phcogj.comfrontiersin.orgmdpi.comabcam.com. The glutathione system, involving glutathione (GSH) and glutathione reductase (GSR), also plays a crucial role in detoxifying reactive species phcogj.comfrontiersin.org.

Cellular antioxidant activity (CAA) assays are used to evaluate the ability of compounds to prevent the formation of intracellular ROS nih.govbmglabtech.comscispace.com. These assays provide a more biologically relevant assessment compared to cell-free systems as they account for cellular uptake and metabolism bmglabtech.com. While this compound is an isoflavanone (B1217009), a class known to influence cellular antioxidant defenses, specific studies detailing how isolated this compound modulates these mechanisms (e.g., Nrf2 activation, enzyme expression) were not found in the provided search results. However, flavonoids in general have been reported to influence these pathways nih.gov.

Protection against Oxidative Damage to Biomolecules

Oxidative stress can lead to damage of essential biomolecules, including lipids, proteins, and DNA, contributing to various diseases frontiersin.orgresearchgate.netnih.gov. Lipid peroxidation, the oxidative degradation of lipids, is a well-studied consequence of oxidative stress nih.govmdpi.comfrontiersin.org. Antioxidants can protect biomolecules by scavenging the radicals that initiate damage or by repairing damaged molecules researchgate.nethmdb.ca.

While the provided search results discuss the general mechanisms of oxidative damage to biomolecules and the protective role of antioxidants and iron chelators nih.govresearchgate.netnih.govmdpi.comfrontiersin.org, specific research demonstrating this compound's protective effects against oxidative damage to lipids, proteins, or DNA was not identified. This compound's potential in this area is inferred from its classification as an isoflavanone and its reported antioxidant properties in general assays nih.govontosight.aiasianpubs.orgmdpi.com.

Inflammation Modulation and Immunomodulatory Effects

Inflammation is a complex biological response involving immune cells and signaling molecules. While essential for host defense, uncontrolled inflammation contributes to numerous chronic diseases. This compound, as an isoflavanone, has been suggested to possess inflammation modulating properties ontosight.aiasianpubs.orgmdpi.com.

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), are key mediators of the inflammatory response, produced by various immune cells like macrophages and dendritic cells hmdb.canih.gov. Elevated levels of these cytokines are associated with inflammatory diseases hmdb.cafrontiersin.org. Inhibiting the production of these cytokines is a strategy for modulating inflammation.

Some studies on plant extracts containing isoflavonoids, including this compound, have shown anti-inflammatory activity researchgate.netmdpi.com. However, direct evidence demonstrating that isolated this compound specifically inhibits the production of major pro-inflammatory cytokines like TNF-α, IL-1β, or IL-6 by immune cells was not found in the provided search results. General information on isoflavonoids suggests they can have anti-inflammatory effects mdpi.com.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)

Inflammatory responses are tightly regulated by intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the expression of many pro-inflammatory genes, including those encoding cytokines and chemokines bmglabtech.comuoa.grwikipedia.orgnih.govacs.org. Modulation of the NF-κB pathway is a significant mechanism by which compounds can exert anti-inflammatory effects bmglabtech.comuoa.grwikipedia.org. Activation of NF-κB typically involves the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription wikipedia.orgnih.gov.

While isoflavonoids have been reported to modulate the NF-κB pathway mdpi.com, specific studies demonstrating that this compound directly inhibits or modulates NF-κB signaling were not identified in the provided search results. Some results discuss the role of ferritin (an iron storage protein) in NF-κB activation, which is distinct from this compound researchgate.netnih.govmdpi.com.

Effects on Immune Cell Function

The provided search results discuss the general influence of various factors, such as iron and antimicrobial peptides, on immune cell function nih.govnih.gov. While isoflavonoids have been reported to have immunomodulatory effects mdpi.com, specific research detailing the direct effects of isolated this compound on the proliferation, activation, or cytokine production of specific immune cell types was not found.

Summary of Potential Biological Activities of this compound based on Compound Class and Related Studies:

Based on its classification as an isoflavanone and the reported activities of related compounds and extracts containing this compound, the compound is suggested to possess antioxidant and anti-inflammatory potential. However, detailed mechanistic studies and quantitative data specifically for isolated this compound across all the outlined subsections are limited in the provided search results. Further dedicated research on isolated this compound is needed to fully elucidate its specific mechanisms of action and confirm these potential biological activities.

Metal Chelation Properties

Metal chelation involves the binding of a metal ion to a ligand, forming a coordination complex. iyte.edu.tr This process can significantly influence the biological activity of both the metal and the chelating compound. nih.gov this compound, like many other polyphenols, possesses metal chelating properties. nih.gov

Specificity and Affinity for Iron Ions

Iron is an essential metal in biological systems, but excess or inappropriately located iron can lead to oxidative stress and cellular damage. researchgate.net Chelators that can bind to iron are of therapeutic interest. researchgate.net An ideal iron chelator should exhibit high specificity and affinity for iron ions, particularly ferric iron (Fe³⁺), compared to other essential trace metal ions in the body. researchgate.netresearchgate.net While the provided search results indicate that this compound has metal chelating abilities, specific detailed research findings on this compound's precise specificity and affinity constants for iron ions (Fe²⁺ and Fe³⁺) relative to other metal ions were not extensively detailed in the provided snippets. However, flavonoids, as a class, are known to have metal chelating properties, and some polyphenols with catechol moieties show high affinity for iron. nih.gov

Implications for Metal Homeostasis Regulation

Metal homeostasis, particularly iron homeostasis, is tightly regulated at both cellular and systemic levels to maintain optimal metal concentrations. mdpi.comjci.org This involves a complex interplay of carriers, transporters, and storage proteins like ferritin. mdpi.com Disruptions in metal homeostasis can contribute to various diseases. mdpi.com Metal chelators can influence metal homeostasis by binding to free metal ions, affecting their distribution, reactivity, and cellular uptake or export. researchgate.netaocs.orgnih.gov For instance, iron chelators can reduce oxidative stress by preventing iron from catalyzing redox reactions. nih.govresearchgate.net They can also induce the degradation of iron-storage proteins like ferritin. nih.gov The ability of this compound to chelate iron suggests a potential role in influencing iron homeostasis, although specific studies detailing its impact on iron transport proteins, storage, or regulatory mechanisms were not found in the provided information.

Emerging Biological Activities and Novel Biofunctions

Beyond metal chelation, compounds like this compound can exhibit a range of other biological activities.

Enzyme Inhibition and Activation Studies

Enzymes are biological catalysts whose activities can be modulated by inhibitors or activators. lecturio.combgc.ac.in Inhibitors decrease enzyme activity by binding to the enzyme, while activators increase it. lecturio.combgc.ac.in Enzyme inhibition can be reversible or irreversible, and reversible inhibition can be competitive, uncompetitive, or mixed, depending on the binding site and effect on enzyme kinetics. lecturio.combgc.ac.insigmaaldrich.com Some compounds can also act as allosteric modifiers, binding to a site other than the active site to alter enzyme conformation and activity. bgc.ac.insigmaaldrich.com The provided search results mention enzyme inhibition and activation as potential biological activities that can be studied scispace.commdpi.com, and that heavy metals can inhibit enzyme activity by reacting with the enzyme or chelating with the substrate mdpi.com. However, specific research findings detailing this compound's effects on particular enzymes, including data on inhibition or activation constants (like Kᵢ or activation constants) or kinetic studies, were not present in the provided snippets.

Receptor Binding and Ligand-Target Interactions

Receptor binding involves a molecule (ligand) specifically interacting with a receptor protein, often initiating a biological response. google.com This interaction is characterized by affinity and specificity. nih.gov Ligand-target interactions are fundamental to many biological processes and the mechanism of action of many drugs. google.com The provided search results indicate that receptor binding and ligand-target interactions are areas of biological activity study scispace.comgoogle.com and mention examples of ligands binding to receptors like transferrin receptor 1 nih.govnih.gov and chemokine receptor CXRC4 nih.gov. While the search results list "Receptor Binding and Ligand-Target Interactions" as a potential biological activity for this compound scispace.com, specific data or research findings detailing which receptors this compound binds to, its affinity for these receptors, or the downstream effects of such binding were not found in the provided information.

Signaling Pathway Modulation

Detailed research findings and specific data tables focusing solely on the modulation of signaling pathways by the chemical compound this compound were not comprehensively available in the consulted literature. While this compound is recognized as an isoflavonoid (B1168493) lipidmaps.orghmdb.ca, and some studies investigate the effects of natural products, including other flavonoids, on various signaling pathways ajol.inforesearchgate.netnih.govnih.govhaematologica.orgnih.govfrontiersin.org, information specifically detailing how this compound itself directly modulates distinct signaling cascades with accompanying experimental data is limited in the provided search results.

Some research indicates the presence of this compound in natural extracts that exhibit biological activities, such as anticancer potential, where the mechanisms of the extracts involve the inhibition of cell proliferation signaling pathways mdpi.com. However, these studies often evaluate the effects of complex mixtures, and the specific contribution of this compound to the observed signaling modulation is not isolated or quantified with detailed data in the search results mdpi.com. This compound has also been mentioned in the context of the Rgg/Shp signaling pathway, but specific details regarding its modulatory effects on this pathway were not found researchgate.net.

Consequently, a detailed exposition with data tables specifically illustrating the modulation of signaling pathways by this compound cannot be provided based on the currently available information.

Structure Activity Relationship Sar Studies of Ferreirin and Its Analogues

Correlating Specific Structural Motifs with Biological Activities

The biological activity spectrum of isoflavonoids, including Ferreirin, is intricately linked to the nature, number, and placement of substituents on the core isoflavanone (B1217009) structure, particularly hydroxyl and methoxy (B1213986) groups, and the configuration of the carbon backbone. czu.cz

Role of Hydroxyl Group Positions (e.g., C-5, C-7, C-2')

The position of hydroxyl groups significantly influences the biological activities of isoflavonoids. For compounds exhibiting antibacterial effects, the presence of hydroxyl groups at specific positions on the isoflavone (B191592) or isoflavanone ring system is often correlated with activity. nih.gov Studies have indicated that hydroxyl groups on the flavonoid structure contribute to antibacterial properties. acs.org Notably, the presence of hydroxyl groups at positions 5 and 7 on ring A and a hydroxyl group at the para-substituted position (such as 4') on ring B can enhance antibacterial activity. mdpi.com For example, 5-hydroxyflavanones bearing additional hydroxyl groups at positions 7, 2', and 4' have demonstrated inhibitory effects against certain bacteria. acs.org this compound, with its hydroxyl substitutions at C-5, C-7, and C-2', aligns with the importance of these positions for biological activity. nih.gov

Significance of Methoxy Substitution (e.g., C-4')

Methoxy group substitutions also play a role in modulating the biological activities of isoflavonoids. This compound contains a characteristic methoxy group at the C-4' position. nih.govhmdb.ca Research on related isoflavonoids suggests that the presence of a methoxy group at the 4'-position on ring B, in conjunction with hydroxyl groups on ring A, can impact antioxidant activities. mdpi.com While detailed SAR studies specifically isolating the effect of the C-4' methoxy group in this compound analogues are not extensively highlighted in the provided sources, this substitution is a defining feature of this compound and the class of 4'-O-methylated isoflavonoids, which are known for diverse biological properties. hmdb.calipidmaps.org Some findings on prenylated isoflavonoids suggest that C4'-O-methylation can influence activity in certain biological contexts. univie.ac.at

Influence of the Isoflavanone Backbone Configuration

The isoflavanone backbone, which is the 2,3-dihydro form of isoflavone, is a crucial structural element influencing biological activity. nih.gov The saturation at the C2-C3 bond in the C ring of isoflavanones, as seen in this compound, distinguishes them from isoflavones which possess a double bond at this position. nih.govuni.lunih.gov These structural differences between the isoflavone and isoflavanone scaffolds can lead to variations in their biological profiles and mechanisms of action. Comparative QSAR studies on flavones and isoflavones have revealed differences in cytotoxicity, suggesting that the backbone structure contributes to activity. nih.gov Furthermore, the stereochemistry at the C-2 and C-3 positions in isoflavanones can also be a factor in their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs computational techniques to develop mathematical relationships between the biological activity of a series of compounds and their physicochemical and structural properties, known as molecular descriptors. researchgate.netmdpi.comnih.gov These models serve as predictive tools for estimating the activity of novel or untested compounds and provide deeper insights into the structural features critical for biological potency. mdpi.comnih.gov

Development of Predictive Models for Biological Potency

QSAR models are constructed using a dataset of compounds with experimentally determined biological activities and calculated molecular descriptors (training set). mdpi.comnih.gov The resulting mathematical model is then validated using an independent set of compounds (test set) to assess its predictive accuracy. mdpi.comnih.govresearchgate.net For isoflavonoids, QSAR models have been developed to predict a range of activities, including antioxidant mdpi.com, antibacterial mdpi.comnih.gov, cytotoxic nih.gov, and aromatase inhibitory effects researchgate.net. These models aim to provide a reliable means of forecasting the potency of related molecules based on their structural characteristics. mdpi.com The robustness and predictive power of QSAR models are typically evaluated using statistical metrics such as the correlation coefficient (R²) and the cross-validation coefficient (Q²). mdpi.comnih.govnih.govresearchgate.net

Identification of Key Physicochemical Descriptors

QSAR studies are instrumental in identifying the specific physicochemical descriptors that significantly influence biological activity. For isoflavonoids, various descriptors have been found to be important, including parameters related to lipophilicity (e.g., logP, logD), polarity (e.g., Topological Polar Surface Area - TPSA), the number of hydrogen bond donors and acceptors, molecular volume, and electronic properties. mdpi.comnih.gov For instance, QSAR analyses of the antibacterial activity of prenylated (iso)flavonoids have highlighted the importance of shape descriptors (reflecting flexibility and globularity), as well as hydrophilic/hydrophobic volume and surface area descriptors. nih.gov Other studies have emphasized the role of quantum-chemical descriptors, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the net atomic charges at specific positions, in predicting cytotoxicity. nih.gov The careful selection of relevant descriptors is paramount for the development of accurate and predictive QSAR models. mdpi.comnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger its biological response nih.gov. These features, spatially arranged in a specific way, represent the pharmacophore. Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target protein is unavailable nih.gov. This approach relies on the physicochemical properties and shared structural features of a set of known active ligand molecules to develop a 3D pharmacophore model nih.govresearchgate.net.

The process typically involves selecting a set of active compounds, aligning them based on their common features, and generating a pharmacophore hypothesis that describes the key interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and ionizable groups, along with their spatial relationships researchgate.netresearchgate.net. The accuracy of the resulting pharmacophore is highly dependent on the quality of the training set of ligands nih.gov. Ligand-based pharmacophore modeling can follow strategies such as common feature pharmacophores or QSAR-based pharmacophores nih.gov.

Once a pharmacophore model is validated, it can be used as a query for virtual screening of large chemical databases to identify novel compounds that possess the required features and spatial arrangement, thus potentially exhibiting similar biological activity nih.govresearchgate.net. This method aids in understanding the essential structural and chemical features required for ligand binding to a particular biological target researchgate.net.

In Silico Approaches (e.g., Molecular Docking) for Target Identification

In silico approaches, utilizing computational tools and data resources, play a crucial role in modern drug discovery by reducing the time and costs associated with identifying potential drug candidates and their biological targets nih.govnfcr.orgfrontiersin.orggsconlinepress.com. These methods enable the analysis of millions of potential interactions between small molecules and biological targets, allowing for the rational prioritization of experimental tests frontiersin.org.

Molecular docking is a key in silico technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein target and to estimate the strength of the interaction (binding affinity) researchgate.netjpionline.org. This method helps to determine the complementarity between a molecule and its target protein researchgate.net. By simulating the interaction between a ligand, such as this compound or its analogues, and potential protein targets, molecular docking can provide insights into the likely binding sites and the molecular interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces researchgate.netjpionline.org. This can aid in identifying potential biological targets for a compound researchgate.netnih.gov.

Target identification is a critical step in drug discovery, often focusing on proteins mdpi.com. Computational methods, including bioinformatics and proteomics, have significantly advanced target identification by analyzing biological data and predicting potential targets mdpi.comnih.gov. Molecular docking, in conjunction with other bioinformatic tools, can help to identify protein-protein interaction networks and evaluate how new molecules might affect biological pathways researchgate.net. While traditional target identification can be time-consuming and expensive, computer-aided methods greatly reduce the search scope and shorten the research cycle mdpi.com.

Molecular docking studies involve preparing the ligand and the target protein structures, identifying potential binding sites on the protein, and then performing the docking simulation to find the best-fit poses of the ligand within the binding site researchgate.netmdpi.com. The results are typically evaluated based on scoring functions that estimate the binding affinity jpionline.org. These in silico predictions can then guide subsequent experimental validation to confirm the identified targets and the predicted binding interactions nih.gov.

Biosynthesis and Metabolic Pathways of Ferreirin in Natural Sources

Proposed Biosynthetic Pathways for Ferreirin in Plants

The isoflavonoid (B1168493) biosynthetic pathway diverges from the general flavonoid pathway through the action of isoflavone (B191592) synthase (IFS). IFS is a key enzyme that catalyzes an aryl migration, converting a flavanone (B1672756) (like liquiritigenin) into a 2-hydroxyisoflavanone (B8725905). frontiersin.orgresearchgate.netencyclopedia.pub This step is crucial for the formation of the isoflavonoid skeleton.

Enzymatic Steps and Key Biotransformations

The isoflavonoid pathway starts with enzymes from the general phenylpropanoid pathway, including PAL, cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). frontiersin.org Chalcone (B49325) synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin (B18129) chalcone or, in conjunction with chalcone reductase (CHR), isoliquiritigenin (B1662430) chalcone. frontiersin.orgencyclopedia.pubbiorxiv.org Chalcone isomerase (CHI) then converts the chalcone into a flavanone, such as liquiritigenin (B1674857). frontiersin.orgbiorxiv.org

The committed step to isoflavonoid biosynthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450-dependent monooxygenase. researchgate.net IFS converts flavanones like liquiritigenin into their corresponding 2-hydroxyisoflavanones. frontiersin.orgencyclopedia.pubbiorxiv.org Subsequently, 2-hydroxyisoflavanone dehydratase (HID or IFD) dehydrates the 2-hydroxyisoflavanone to form an isoflavone. frontiersin.org

While the precise enzymatic steps leading directly to this compound from a common isoflavonoid intermediate are not explicitly detailed in the search results, the KEGG database entry R06563 suggests a reaction where 2'-Hydroxybiochanin A is converted to this compound catalyzed by a this compound:NADP+ oxidoreductase, which is classified as a 2'-hydroxyisoflavone reductase (EC 1.3.1.45). genome.jp This indicates that this compound is likely formed through the reduction of a hydroxylated and methylated isoflavone precursor. Another isoflavanone (B1217009), cajanol (B190714) (2',5-dihydroxy-4',7-dimethoxyisoflavonone), has been confirmed to be synthesized from this compound. acs.org This suggests a metabolic relationship where this compound serves as a precursor for other related isoflavonoids.

A simplified proposed pathway segment involving the formation of this compound is shown below:

PrecursorEnzymeProduct
2'-Hydroxybiochanin A2'-hydroxyisoflavone reductase (EC 1.3.1.45)This compound

Note: This table is based on the enzymatic reaction R06563 from KEGG genome.jp, which indicates a potential step in this compound biosynthesis.

Precursor Incorporation Studies

While specific precursor incorporation studies for this compound were not found, studies on the broader isoflavonoid pathway have utilized precursor feeding to elucidate biosynthetic routes. The general phenylpropanoid pathway, starting from phenylalanine, provides the initial precursors for flavonoid and isoflavonoid synthesis. frontiersin.orgmdpi.com Studies in soybean have shown that overexpression of genes encoding key enzymes like IFS, CHS, and CHI can promote the accumulation of isoflavonoids. frontiersin.org This indirectly supports the role of the intermediates produced by these enzymes as precursors for downstream isoflavonoid compounds, likely including this compound.

Genetic Regulation of Isoflavonoid Biosynthesis

The biosynthesis of isoflavonoids is tightly regulated at the genetic level, involving the coordinated expression of structural genes encoding the biosynthetic enzymes and regulatory genes, primarily transcription factors. frontiersin.org

Identification and Characterization of Relevant Genes

Key structural genes in the isoflavonoid pathway include those encoding CHS, CHI, IFS, and enzymes involved in further modifications like hydroxylation and methylation. frontiersin.orgresearchgate.netencyclopedia.pub For example, in soybean, GmCHS7 and GmCHS8 play critical roles in isoflavonoid biosynthesis. frontiersin.org IFS genes have been identified in numerous plant species, particularly legumes. researchgate.net

Transcription factors, particularly R2R3-MYB proteins, are important regulators of isoflavonoid biosynthesis genes. frontiersin.org Studies in soybean have identified several MYB transcription factors that act as activators or repressors of CHS and IFS gene expression, thereby influencing isoflavonoid accumulation. frontiersin.org GmMYBJ3, an R2R3-MYB transcription factor in soybean, has been shown to activate the expression of CHS8 and CHI1A, participating in isoflavonoid biosynthesis regulation. nih.gov

Transcriptional and Translational Control Mechanisms

Gene regulation in plants occurs at multiple levels, including transcription and translation. medlineplus.govfrontiersin.org Transcriptional control, which determines when and how much mRNA is produced from a gene, is a primary regulatory point for many genes, including those in secondary metabolism pathways. medlineplus.govkhanacademy.orgmdpi.com Transcription factors bind to regulatory regions of genes to either increase or decrease their transcription rates. medlineplus.govyoutube.com

Translational control regulates the rate at which mRNA is translated into protein. embopress.orgnih.gov While the search results did not provide specific details on the translational control of genes directly involved in this compound biosynthesis, translational regulation is a known mechanism in plants that can affect protein synthesis efficiency and ultimately metabolite levels. frontiersin.org Studies on other proteins like ferritin in plants and other organisms illustrate that translational control can be influenced by factors such as iron availability and oxidative stress. nih.govnih.govnih.govnih.govnih.govnih.gov

Environmental and Physiological Factors Influencing this compound Production

The synthesis and accumulation of isoflavonoids, including this compound, in plants can be significantly influenced by various environmental and physiological factors. frontiersin.orgmdpi.com

Environmental factors such as light intensity, temperature, water availability, and soil composition can impact secondary metabolite synthesis. mdpi.commaxapress.comfrontiersin.org Biotic interactions, such as pathogen attack, are also known to induce the accumulation of isoflavonoid phytoalexins, which play a role in plant defense. frontiersin.orgfrontiersin.org This suggests that stress conditions can upregulate the biosynthetic pathway leading to compounds like this compound.

Physiological factors, including the developmental stage of the plant and specific tissue types, can also influence this compound production. Isoflavonoids are particularly abundant in soybean seeds and roots. frontiersin.org The accumulation of secondary metabolites can vary conditionally in different plant parts depending on the stress condition. mdpi.com

While specific studies detailing the impact of each environmental and physiological factor on this compound production were not extensively found, the general principles governing isoflavonoid biosynthesis suggest that these factors likely play a role in regulating the levels of this compound in natural sources.

Comparative Biosynthesis in Different this compound-Producing Organisms

This compound, a 4'-O-methylated isoflavanone, is a secondary metabolite found in several plant species. Its biosynthesis is part of the broader isoflavonoid pathway, which is particularly well-characterized in leguminous plants (Fabaceae family). While the core steps leading to the isoflavonoid skeleton are conserved to a degree, variations exist, especially when comparing legumes to non-leguminous producers.

In legumes, the isoflavonoid biosynthetic pathway originates from the phenylpropanoid pathway. This pathway begins with the deamination of phenylalanine to cinnamic acid, followed by a series of hydroxylation and ligation steps to produce p-coumaroyl-CoA. frontiersin.orgbiorxiv.orgresearchgate.net Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form a chalcone. researchgate.net In the biosynthesis of 5-deoxyisoflavonoids, common in many legumes, chalcone reductase (CHR) is involved in the formation of 6'-deoxychalcone (isoliquiritigenin). researchgate.netpnas.org Chalcone isomerase (CHI) then acts on the chalcone intermediate to form a flavanone. researchgate.net The key committed step to isoflavonoid biosynthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme that catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position of a flavanone, yielding a 2-hydroxyisoflavanone. frontiersin.orgnih.gov Dehydration of the 2-hydroxyisoflavanone leads to the formation of an isoflavone. frontiersin.org

This compound is an isoflavanone, and its direct precursor is the isoflavone 2'-Hydroxybiochanin A (5,7,2'-Trihydroxy-4'-methoxyisoflavone). The conversion of 2'-Hydroxybiochanin A to this compound is catalyzed by an enzyme classified as an isoflavone reductase (IFR), also referred to as this compound:NADP+ oxidoreductase. biorxiv.orggenome.jp This NADPH-dependent reduction step is crucial for the formation of the isoflavanone structure of this compound. biorxiv.orggenome.jp

Cajanus cajan (pigeon pea), a prominent legume, is a known producer of this compound and various other isoflavonoids. researchgate.netfoodb.caijprajournal.com The biosynthesis of this compound in C. cajan is presumed to follow the general legume isoflavonoid pathway described above, with the specific IFR enzyme catalyzing the final reduction of 2'-Hydroxybiochanin A to this compound. biorxiv.orggenome.jp Research in Cajanus species has highlighted the involvement of the flavonoid biosynthesis pathway in stress response, indicating the active metabolic machinery for producing these compounds. mdpi.com

Interestingly, this compound has also been isolated from Cudrania cochinchinensis, a plant belonging to the Moraceae family, which is not a legume. nih.govresearchgate.netpsu.edu While isoflavonoids are predominantly found in legumes, their presence in several non-leguminous families, including Moraceae, has been reported. researchgate.netnajah.edu The capacity for isoflavonoid synthesis in non-legumes suggests that while the core pathway might share similarities with that of legumes, there could be variations, particularly in the initial enzymatic steps or the presence and activity of specific isoforms of enzymes like CHR or IFS. frontiersin.orgbiorxiv.orgresearchgate.net Studies on isoflavonoid biosynthesis in non-legumes are less extensive than in legumes. researchgate.net However, the enzymatic conversion of 2'-Hydroxybiochanin A to this compound by an isoflavone reductase is likely a conserved step in both C. cajan and C. cochinchinensis, although the specific IFR enzymes involved may exhibit evolutionary divergence characteristic of the differences between these plant families. biorxiv.orgresearchgate.net The presence of isoflavonoids in C. cochinchinensis indicates that it possesses the necessary enzymatic machinery, including an IFR capable of producing this compound from its precursor. nih.govresearchgate.netpsu.edu

Comparative studies focusing specifically on the entire this compound biosynthetic pathway in Cajanus cajan and Cudrania cochinchinensis are limited. However, the available data suggest that while the upstream pathways leading to the isoflavone precursor (2'-Hydroxybiochanin A) may exhibit differences reflecting the distinct evolutionary trajectories of legumes and non-legumes, the final conversion to this compound via isoflavone reductase is a shared enzymatic step. The specific characteristics and regulation of the IFR enzymes in these two species would be a key area for comparative analysis to fully understand the nuances of this compound biosynthesis in diverse plant lineages.

OrganismFamilyPresence of this compoundKey Enzymatic Step to this compoundEnzyme ClassNotes
Cajanus cajanFabaceaeDetected researchgate.netfoodb.caijprajournal.com2'-Hydroxybiochanin A -> this compound biorxiv.orggenome.jpIsoflavone Reductase biorxiv.orggenome.jpLegume; follows general isoflavonoid pathway. frontiersin.orgbiorxiv.orgresearchgate.net
Cudrania cochinchinensisMoraceaeIsolated nih.govresearchgate.netpsu.eduLikely 2'-Hydroxybiochanin A -> this compoundLikely Isoflavone ReductaseNon-legume; possesses isoflavonoid synthesis capacity. researchgate.netnajah.edu

Detailed Research Findings:

Research has identified the conversion of 2'-Hydroxybiochanin A to this compound as a specific reaction catalyzed by an isoflavone reductase (EC 1.3.1.45). biorxiv.orggenome.jp This enzyme utilizes NADPH as a cofactor for the reduction. biorxiv.orggenome.jp While this enzymatic step is confirmed, detailed comparative studies on the kinetic properties, gene sequences, and regulatory mechanisms of the IFRs involved in this compound production in Cajanus cajan versus Cudrania cochinchinensis are not extensively documented in the provided search results. General studies on isoflavonoid biosynthetic genes in legumes highlight the role of gene duplication and functional specialization in the evolution of enzymes like IFR within this family. biorxiv.orgresearchgate.net The presence of IFR-like homologs in some non-legumes suggests convergent or divergent evolution of these enzymes across different plant lineages. biorxiv.orgresearchgate.net Further research is needed to elucidate the specific characteristics of the this compound biosynthetic pathway in Cudrania cochinchinensis and to perform a direct comparative analysis with the pathway in Cajanus cajan.

Analytical Method Development for Ferreirin Quantification and Detection

Chromatographic Methods for Quantification

Chromatographic techniques are fundamental for the accurate quantification of Ferreirin in various samples, from plant extracts to biological fluids. These methods separate this compound from other components in a mixture, allowing for its precise measurement. The choice of chromatographic method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

LC-UV/Vis for Routine Analysis

Liquid chromatography coupled with ultraviolet-visible (LC-UV/Vis) detection is a widely used and robust method for the routine analysis of isoflavones like this compound. nih.govscielo.br This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase (often a mixture of acetonitrile (B52724) and water with an acid modifier like acetic or formic acid). scielo.brnih.govshimadzu.com

Following separation, this compound is detected as it passes through a UV/Vis detector, which measures the absorbance of light at a specific wavelength. Isoflavones typically exhibit strong UV absorbance, making this a suitable detection method. nih.gov The amount of this compound in the sample is determined by comparing the peak area of the analyte to that of a known concentration of a standard. scielo.br

Principle : Separation is achieved on a reversed-phase column with a gradient elution of a mobile phase, and quantification is based on UV absorbance at a specific wavelength. scielo.brnih.gov

Application : This method is well-suited for the analysis of this compound in dietary supplements, food products, and herbal preparations where concentrations are relatively high. scielo.brnih.gov

Advantages : LC-UV/Vis is cost-effective, reliable, and provides good linearity and precision for quantification. scielo.br

Limitations : Its sensitivity may be insufficient for detecting trace amounts of this compound in complex biological matrices, and it can be susceptible to interference from co-eluting compounds with similar UV spectra. rsc.org

Table 1: Typical Performance Characteristics of LC-UV/Vis for Isoflavone (B191592) Analysis

Parameter Typical Value
Linearity (r²) >0.99
Precision (RSD) < 2%
Accuracy (Recovery) 80-118%

| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL |

LC-MS/MS for High Sensitivity and Specificity

For the analysis of this compound in complex biological matrices such as plasma, urine, or tissue extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. nih.govmdpi.comnih.gov This technique couples the separation power of LC with the precise detection capabilities of tandem mass spectrometry.

After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. In the tandem MS, a specific precursor ion for this compound is selected, fragmented, and a specific product ion is monitored for quantification. nih.gov This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances selectivity. nih.gov

Principle : LC separates this compound, which is then ionized and detected by a mass spectrometer based on its unique mass-to-charge ratio and fragmentation pattern. nih.govuab.edu

Application : Widely used in pharmacokinetic, metabolic, and clinical studies for the quantification of this compound and its metabolites in biological fluids. nih.govnih.gov

Advantages : Offers very high sensitivity (down to picogram levels), exceptional selectivity, and the ability to confirm the identity of the analyte. nih.gov

Limitations : Requires more expensive instrumentation and greater technical expertise compared to LC-UV/Vis. rsc.org

Table 2: Performance Metrics for a Validated LC-MS/MS Method for Isoflavone Quantification

Parameter Typical Value
Lower Limit of Quantification (LLOQ) 0.005 µM
Intra-day Precision (RSD) 3 - 13%
Inter-day Precision (RSD) 3 - 13%

| Accuracy | 88 - 99% |

GC-MS for Volatile Derivatives (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of isoflavonoids. However, due to the low volatility of compounds like this compound, a derivatization step is necessary to convert them into more volatile forms. nih.govnih.gov This is typically achieved by silylation, which replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov

The derivatized this compound is then separated in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The separated compound is subsequently detected by a mass spectrometer. nih.govresearchgate.net

Principle : this compound is chemically modified to increase its volatility, then separated by GC and detected by MS. nih.govnih.gov

Application : Useful for the analysis of isoflavonoids in various matrices, including propolis and biological samples. nih.govresearchgate.net GC-MS can provide detailed structural information based on the fragmentation patterns. nih.gov

Advantages : Offers high resolution and sensitivity. nih.gov The extensive mass spectral libraries available for GC-MS can aid in the identification of unknown compounds. researchgate.net

Limitations : The need for derivatization adds an extra step to the sample preparation, which can be time-consuming and a potential source of error. nih.gov Also, the thermal stability of the derivatized analyte needs to be considered. nih.gov

Spectrophotometric and Spectrofluorometric Assays for Rapid Detection

Spectrophotometric and spectrofluorometric assays offer a simpler and more rapid alternative to chromatographic methods for the detection of this compound, particularly for preliminary screening or in situations where high-throughput analysis is required. These methods are generally less specific than chromatography but are often faster and less expensive.

Spectrophotometric methods for compounds with phenolic structures can be based on colorimetric reactions. For instance, the reaction with reagents that form colored complexes with phenols can be measured using a UV-Visible spectrophotometer. ufms.brresearchgate.net The intensity of the color produced is proportional to the concentration of the analyte. thermofisher.com

While specific spectrofluorometric assays for this compound are not widely documented, the inherent fluorescence of some isoflavonoids can be exploited for their detection. These methods measure the fluorescence emission of a compound after excitation at a specific wavelength.

Principle : These assays rely on the measurement of light absorption (spectrophotometry) or fluorescence emission (spectrofluorometry) of this compound or a colored/fluorescent derivative. ufms.br

Application : Suitable for the rapid screening of a large number of samples and for the determination of total isoflavonoid (B1168493) content in quality control settings. nih.gov

Advantages : These methods are generally simple, fast, and cost-effective. ufms.br They can be adapted for use in microplate readers for high-throughput analysis. nih.gov

Limitations : They often lack the specificity of chromatographic methods and can be prone to interference from other compounds in the sample that also absorb light or fluoresce at similar wavelengths. nih.gov

Bioanalytical Method Validation for this compound in Complex Matrices

The validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of the data generated, especially when quantifying this compound in complex biological matrices like blood, plasma, or urine for clinical or preclinical studies. researchgate.net Method validation is performed according to guidelines set by regulatory agencies.

The key parameters evaluated during bioanalytical method validation include:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy : The closeness of the measured value to the true value. researchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra-day and inter-day precision. researchgate.net

Linearity and Range : The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. researchgate.net

Recovery : The efficiency of the extraction procedure.

Stability : The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

High-Throughput Screening Methodologies

High-throughput screening (HTS) methodologies are essential for the rapid analysis of a large number of samples, which is often required in drug discovery, metabolomics, and clinical research. rsc.orgnih.gov For this compound, HTS methods would likely involve the automation of sample preparation and analysis.

LC-MS/MS in HTS : Modern LC-MS/MS systems with fast gradient chromatography and rapid autosamplers are the cornerstone of HTS for small molecules like this compound. rsc.orgnih.gov The use of 96-well or 384-well plates for sample processing and injection allows for the analysis of hundreds to thousands of samples per day. nih.gov

Spectrophotometric HTS : Microplate-based spectrophotometric assays can also be used for HTS. nih.gov These assays are typically colorimetric and can be read quickly using a microplate reader. While less specific, they can be useful for initial screening. nih.gov

Automation : The integration of robotic liquid handling systems for sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) in a 96-well format, significantly increases the throughput and reproducibility of the analytical workflow. nih.govresearchgate.net

Table 3: Comparison of Analytical Methods for this compound

Method Principle Sensitivity Throughput Primary Application
LC-UV/Vis Chromatographic separation and UV/Vis detection Moderate Medium Routine quantification in supplements and foods
LC-MS/MS Chromatographic separation and mass spectrometric detection Very High High Bioanalysis, metabolomics, clinical studies
GC-MS Chromatographic separation of volatile derivatives and MS detection High Medium Structural elucidation and quantification

| Spectrophotometry | Measurement of light absorption | Low to Moderate | Very High | Rapid screening, total isoflavonoid content |

Application of Metabolomics and Network Pharmacology for Comprehensive Analysis

The comprehensive analysis of natural compounds like this compound is increasingly benefiting from the integration of advanced analytical techniques such as metabolomics and the computational approach of network pharmacology. These methodologies provide a holistic view of the compound's biological effects, moving beyond a single-target approach to a systems-level understanding of its interactions within a biological system. While specific studies on this compound using these combined approaches are not extensively documented, the established application of these techniques to the broader class of isoflavonoids, to which this compound belongs, provides a clear framework for its potential comprehensive analysis.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of a compound like this compound, metabolomics can elucidate the systemic biochemical changes that occur following its introduction into a biological system. This approach allows researchers to identify and quantify a wide array of metabolites, providing a functional readout of the physiological state. By comparing the metabolic profiles of systems exposed to this compound with those of control groups, it is possible to identify metabolic pathways that are significantly altered. This can reveal the compound's mechanism of action, potential therapeutic effects, and off-target effects. For instance, metabolomic analysis of other isoflavonoids has been used to understand their impact on pathways such as glucose metabolism, lipid metabolism, and amino acid metabolism.

Network pharmacology, on the other hand, is a computational methodology that integrates data from pharmacology, bioinformatics, and systems biology to explore the relationships between drugs, targets, and diseases. This approach is particularly well-suited for understanding the multi-target and multi-pathway effects of natural compounds like isoflavonoids. The process typically involves identifying the potential protein targets of a compound through database searches and computational predictions. Subsequently, a network is constructed that illustrates the interactions between these targets and their associated disease pathways. By analyzing the topology of this network, key proteins and pathways that are modulated by the compound can be identified. This can help in predicting the pharmacological actions of the compound and identifying potential new therapeutic applications. For other flavonoids, network pharmacology has been successfully employed to predict their mechanisms in complex diseases by identifying key molecular targets and signaling pathways.

The integration of metabolomics and network pharmacology offers a powerful synergistic approach for the comprehensive analysis of this compound. Network pharmacology can predict the potential protein targets and pathways affected by this compound, providing a theoretical framework for its biological activity. Metabolomics can then be used to experimentally validate these predictions by measuring the downstream effects on metabolic pathways. For example, if network pharmacology predicts that this compound targets enzymes involved in a specific metabolic pathway, metabolomics can confirm this by detecting changes in the concentrations of the substrates and products of that pathway. This integrated approach can provide a more complete and validated understanding of this compound's biological effects, from the molecular level to the systemic level.

The hypothetical application of this integrated approach to this compound could involve the initial identification of its potential targets using various databases. Following this, a compound-target-disease network could be constructed to visualize the complex interactions. To complement this, a metabolomics study could be designed where a biological system (e.g., cell culture or animal model) is treated with this compound. The subsequent analysis of the metabolome would reveal significant changes in metabolite levels, which could then be mapped onto metabolic pathways. The pathways identified through metabolomics could then be cross-referenced with the pathways predicted by network pharmacology to identify the most probable mechanisms of action for this compound.

While direct experimental data for this compound is pending, the established success of combining metabolomics and network pharmacology for the analysis of other structurally similar isoflavonoids provides a robust and promising strategy for its future comprehensive investigation. This dual approach holds the key to unlocking a deeper understanding of the therapeutic potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.